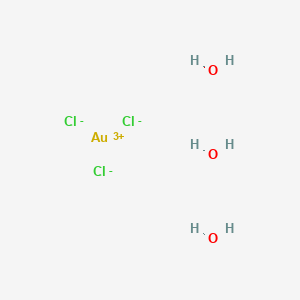
Gold(III)chloridetrihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gold(III) chloride trihydrate, also known as hydrogen tetrachloroaurate(III) trihydrate, is an inorganic compound with the chemical formula HAuCl₄·3H₂O. It is a yellow crystalline solid that is highly soluble in water and other polar solvents. This compound is widely used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Gold(III) chloride trihydrate can be synthesized through several methods. One common method involves the dissolution of metallic gold in aqua regia, a mixture of concentrated nitric acid and hydrochloric acid. The resulting solution is then evaporated to yield gold(III) chloride trihydrate crystals. Industrial production often involves the direct chlorination of gold at elevated temperatures, followed by hydration to form the trihydrate.
Analyse Des Réactions Chimiques
Gold(III) chloride trihydrate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Reduction: It can be reduced to metallic gold using reducing agents such as sodium borohydride or hydrazine.
Substitution: It can participate in ligand exchange reactions, where chloride ions are replaced by other ligands.
Common reagents used in these reactions include reducing agents like sodium borohydride and hydrazine, and organic solvents such as ethanol and ether. Major products formed from these reactions include metallic gold and various gold complexes.
Applications De Recherche Scientifique
Gold(III) chloride trihydrate has numerous applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of gold nanoparticles, which have applications in catalysis and materials science.
Biology: It is used in the preparation of gold-based drugs for the treatment of diseases such as rheumatoid arthritis.
Medicine: It is employed in diagnostic techniques, including immunochromatography for the detection of antibodies.
Industry: It is used in the production of high-purity gold and in electroplating processes.
Mécanisme D'action
The mechanism of action of gold(III) chloride trihydrate involves its ability to form complexes with various biological molecules. It can interact with proteins and enzymes, altering their structure and function. This interaction can lead to the inhibition of certain biological pathways, making it useful in therapeutic applications.
Comparaison Avec Des Composés Similaires
Gold(III) chloride trihydrate can be compared with other gold compounds such as gold(I) chloride and gold(III) bromide. Unlike gold(I) chloride, which has a +1 oxidation state, gold(III) chloride trihydrate has a +3 oxidation state, making it a stronger oxidizing agent. Gold(III) bromide is similar in structure and reactivity but contains bromide ions instead of chloride ions, which can lead to different chemical behaviors.
Similar compounds include:
- Gold(I) chloride (AuCl)
- Gold(III) bromide (AuBr₃)
- Gold(III) fluoride (AuF₃)
These comparisons highlight the unique properties of gold(III) chloride trihydrate, particularly its high solubility and strong oxidizing ability.
Propriétés
Numéro CAS |
16961-25-4; 916735-72-3 |
|---|---|
Formule moléculaire |
AuCl3H6O3 |
Poids moléculaire |
357.36 |
Nom IUPAC |
gold(3+);trichloride;trihydrate |
InChI |
InChI=1S/Au.3ClH.3H2O/h;3*1H;3*1H2/q+3;;;;;;/p-3 |
Clé InChI |
ZFGJFDFUALJZFF-UHFFFAOYSA-K |
SMILES |
O.O.O.[Cl-].[Cl-].[Cl-].[Au+3] |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















